molecular formula C9H17NO B13587343 rac-(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine

rac-(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine

Cat. No.: B13587343
M. Wt: 155.24 g/mol
InChI Key: DFLPJXWBOSYRTM-HTQZYQBOSA-N
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Description

“rac-(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine” is a chiral compound that belongs to the class of cyclopropane derivatives These compounds are known for their unique three-membered ring structure, which imparts significant strain and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine” typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a zinc-copper couple is used to react with alkenes.

    Introduction of the Oxane Ring: The oxane ring can be introduced through ring-closing reactions involving diols or epoxides.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and continuous flow reactors might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form oximes or nitro compounds.

    Reduction: Reduction of the oxane ring or the cyclopropane ring can lead to the formation of more stable ring structures.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could lead to more stable ring structures.

Scientific Research Applications

Chemistry

In chemistry, “rac-(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential interactions with biological molecules, such as enzymes or receptors. Its chiral nature could make it a candidate for studying stereochemistry in biological systems.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties. The presence of the amine group suggests potential activity as a neurotransmitter or enzyme inhibitor.

Industry

In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of “rac-(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine” would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The cyclopropane ring could also interact with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane derivatives: Compounds like cyclopropane carboxylic acid or cyclopropane amines.

    Oxane derivatives: Compounds like tetrahydropyran or oxane-based sugars.

    Chiral amines: Compounds like ®-1-phenylethylamine or (S)-1-phenylethylamine.

Uniqueness

What sets “rac-(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine” apart is the combination of the cyclopropane ring, oxane ring, and amine group in a single molecule. This unique structure imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine

InChI

InChI=1S/C9H17NO/c1-9(7-6-8(7)10)2-4-11-5-3-9/h7-8H,2-6,10H2,1H3/t7-,8-/m1/s1

InChI Key

DFLPJXWBOSYRTM-HTQZYQBOSA-N

Isomeric SMILES

CC1(CCOCC1)[C@@H]2C[C@H]2N

Canonical SMILES

CC1(CCOCC1)C2CC2N

Origin of Product

United States

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